R(+)-6-Bromo-APB hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUBYSSTAODOD-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474680 | |
| Record name | R(+)-6-Bromo-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139689-19-3 | |
| Record name | R(+)-6-Bromo-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of R + 6 Bromo Apb Hydrobromide As a Research Probe
R(+)-6-Bromo-APB hydrobromide is a potent and selective agonist for the D1 dopamine (B1211576) receptor. hunlihunli.comebiohippo.comtargetmol.com Its value as a research tool lies in its ability to selectively stimulate this specific receptor subtype, allowing scientists to dissect the complex roles of the dopaminergic system in various brain functions. The D1 receptor is a member of the D1-like family of dopamine receptors, which are G protein-coupled receptors. wikipedia.org
The specificity of this compound enables researchers to investigate the distinct physiological and behavioral effects mediated by D1 receptor activation. For instance, studies have utilized this compound to explore the involvement of D1 receptors in processes such as learning and memory. Research has shown that the application of D1/D5 receptor agonists, including this compound, can induce a slow-onset potentiation in vitro, highlighting the importance of these receptors in certain forms of memory. hunlihunli.com
Furthermore, this compound has been instrumental in studies investigating the neurobiology of addiction. Research in rat models has demonstrated that this compound can mimic the effects of chronic cocaine administration on the expression of µ-opioid receptor (MOR) mRNA in the nucleus accumbens. medchemexpress.comcdnsciencepub.com This finding suggests an important interplay between the dopamine and opioid systems in the brain's reward pathways. cdnsciencepub.com The ability to selectively probe the D1 receptor with compounds like this compound is crucial for understanding the molecular mechanisms that underlie substance use disorders.
An Overview of Dopamine Receptor Agonists in Neuroscience
Dopamine (B1211576) receptor agonists are a class of compounds that bind to and activate dopamine receptors, mimicking the action of the endogenous neurotransmitter, dopamine. wikipedia.org These receptors are broadly classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. wikipedia.org Dopamine agonists have diverse applications in both clinical medicine and basic neuroscience research.
In a clinical context, dopamine agonists are a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nsj.org.sa By directly stimulating dopamine receptors, these agents help to alleviate the motor symptoms of the disease. nsj.org.sa They are also utilized in the treatment of other conditions such as restless legs syndrome and hyperprolactinemia. wikipedia.orgnih.gov
From a research perspective, dopamine agonists are invaluable tools for elucidating the multifaceted roles of the dopaminergic system. This system is integral to a wide array of functions, including voluntary movement, motivation, reward, and cognitive processes like learning and memory. nih.gov Different dopamine receptor subtypes are implicated in distinct functions. For example, D1 and D2 receptors are heavily involved in motor control and reward, while the precise roles of D3, D4, and D5 receptors are still under active investigation. nih.gov The development of subtype-selective agonists has been a major focus in neuropharmacology, as it allows for a more nuanced understanding of these individual receptor functions.
The Rationale for Comprehensive Investigation of R + 6 Bromo Apb Hydrobromide
Stereochemical Basis of R(+) Enantiomeric Activity
The biological activity of 6-Bromo-APB is critically dependent on its stereochemistry. The molecule possesses a chiral center, leading to the existence of two distinct enantiomers: R(+) and S(-). Research has consistently demonstrated that the pharmacological effects, particularly at the dopamine D1 receptor, are almost exclusively associated with the R(+) enantiomer. wikipedia.orgnih.gov This stereospecificity indicates that the three-dimensional arrangement of the atoms in the R(+) configuration is essential for a precise and effective interaction with the binding site of the target receptor.
Studies investigating synaptic plasticity have provided clear evidence for this stereoselectivity. For instance, in studies of long-term potentiation (LTP) at CA1 hippocampal synapses, the R(+) enantiomer, referred to as (+)bromo-APB, was shown to significantly enhance the magnitude of early LTP. nih.govresearchgate.net In stark contrast, the S(-) enantiomer, or (-)bromo-APB, was found to be completely inactive and did not affect LTP, even when administered at the same dose. nih.govresearchgate.net This demonstrates that the specific spatial orientation of the R(+) form is a fundamental requirement for its biological action. The S(-) enantiomer, lacking this specific conformation, is unable to bind to the receptor in a manner that elicits a functional response.
Comparative Analysis of (R)- and (S)-Enantiomer Selectivity and Efficacy at Dopamine Receptors
The two enantiomers of 6-Bromo-APB exhibit marked differences in their efficacy and activity at dopamine D1-like receptors. The R(+)-enantiomer is characterized as a potent, selective D1 full agonist. wikipedia.org This means it binds with high affinity to the D1 receptor and effectively activates it, producing a maximal biological response similar to that of the endogenous neurotransmitter, dopamine. Its action as a D1-like receptor agonist has been confirmed in various experimental models, including studies on eye blinking in monkeys, a robust measure of D1 agonist activity. researchgate.netnih.gov
Conversely, the S(-)-enantiomer is described as a weak partial agonist at the D1 receptor. wikipedia.org While it retains selectivity for the D1 receptor, it has a much lower intrinsic efficacy. As a partial agonist, it binds to the receptor but produces a submaximal response, even at saturating concentrations. In some contexts, this can lead to it acting as a functional antagonist if a full agonist is also present. The profound difference in efficacy between the two enantiomers underscores the high degree of stereoselectivity of the D1 dopamine receptor.
Research on hippocampal LTP further highlights the functional divergence of the enantiomers. The R(+) enantiomer was found to be an effective D1/D5 dopamine agonist that increases early LTP, whereas the S(-) enantiomer was inactive. nih.govresearchgate.net
Table 1: Comparative Efficacy of R(+)- and S(-)-6-Bromo-APB
| Enantiomer | Activity at D1 Receptor | Effect on Hippocampal LTP |
| R(+)-6-Bromo-APB | Potent Full Agonist wikipedia.org | Increases magnitude of early LTP nih.govresearchgate.net |
| S(-)-6-Bromo-APB | Weak Partial Agonist wikipedia.org | Ineffective nih.govresearchgate.net |
Structure-Activity Relationship Insights Relevant to this compound
The pharmacological properties of this compound are informed by its specific chemical structure within the broader class of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. This class of compounds is known for high affinity at the D1 dopamine receptor. researchgate.net
Key insights into the structure-activity relationship (SAR) can be gained by examining the substituents on the benzazepine core:
6-Position Halogenation: The substitution of a bromine atom at the 6-position is a critical feature. Comparative studies with the analogous 6-chloro derivative (6-Cl-APB) have shown that the 6-bromo derivatives exhibit virtually identical affinities for the D1 receptor as their 6-chloro counterparts. researchgate.net This suggests that the presence of a large halogen atom at this position is well-tolerated and contributes favorably to the binding affinity, with bromine and chlorine being largely interchangeable in this regard. researchgate.net
3-Position Substituent: The 3-allyl group is another important structural motif. The presence of a 3-allyl group on the benzazepine nitrogen, as seen in 6-Br-APB, contributes to the compound's high affinity and selectivity for the D1 receptor. researchgate.netresearchgate.net
Core Structure: The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is fundamental to the D1 activity of this series of compounds. researchgate.net The catechol-like dihydroxy arrangement on the aromatic ring is a common feature in many dopaminergic ligands, crucial for receptor interaction.
Together, these structural elements—the phenyl group at position 1, the allyl group at position 3, the bromine at position 6, and the dihydroxy groups at positions 7 and 8—create a molecule with a high affinity and efficacy profile specifically at the D1 dopamine receptor.
Dopamine D1 Receptor Agonism Profile
This compound is recognized as a potent and high-efficacy agonist for the D1-like dopamine receptor family. nih.govsigmaaldrich.com Its interactions are foundational to its pharmacological profile, influencing various cellular and systemic processes through the activation of D1 and D5 receptors.
This compound functions as a high-efficacy agonist at dopamine D1 receptors. nih.gov In vivo studies have demonstrated its ability to induce significant behavioral responses mediated by D1 receptor activation. For instance, in squirrel monkeys, high-efficacy D1 agonists, including R-(+)-6-Br-APB, induced rates of eye-blinking that were two to three times greater than those observed with dopamine D2 agonists or indirect agonists. nih.gov This potent effect underscores its classification as a full agonist. nih.gov
Further studies comparing its effects across species have shown that the D1 agonist can reduce prepulse inhibition (PPI) and increase locomotion in Sprague-Dawley rats and several mouse strains, highlighting its robust D1-mediated activity. nih.gov In studies on cloned Drosophila melanogaster D1-like dopamine receptors expressed in Xenopus oocytes, R(+)-6-bromo-APB was one of the most effective agonists in generating inward currents, a measure of receptor activation. nih.govnih.gov
Table 1: Agonist Activity at a Cloned Drosophila D1-Like Receptor
| Agonist | Response (% of 10 µM Dopamine) | Receptor Type Specificity |
| R(+)-6-Bromo-APB | 73.3 ± 9.1% | D1-like |
| (±)-6-Chloro-APB | 89.4 ± 3.8% | D1-like |
| (±)-6-Chloro-PB | 19.6 ± 7.7% | D1-like |
| Quinelorane (B1678682) | 11.3 ± 3.0% | D2-like |
| Data sourced from studies on cloned Drosophila DopR99B receptors expressed in Xenopus oocytes. nih.govnih.gov |
The D1-like receptor family includes both D1 and D5 subtypes, which are often studied together due to their structural and functional similarities. nih.govsigmaaldrich.com this compound acts as an agonist at this D1/D5 receptor complex. nih.gov Research on hippocampal slices has shown that D1/D5 agonists, including (+)-bromo-APB, enhance the magnitude of early long-term potentiation (LTP) in the CA1 region. nih.govjneurosci.org This effect was found to be synapse-specific, with (+)-bromo-APB increasing LTP by approximately 10%. nih.govjneurosci.org The action is stereospecific, as the inactive enantiomer, S(-)-6-bromo-APB, had no effect on LTP. nih.govjneurosci.org This modulation of synaptic plasticity is a key mechanism through which D1/D5 receptor activation influences learning and memory processes. nih.govnih.gov The effect of D1/D5 agonists on LTP can be mimicked by the adenylyl cyclase activator forskolin (B1673556) and blocked by a D1/D5 antagonist, indicating the involvement of the cAMP second messenger pathway. nih.govjneurosci.org
Interactions with Other Dopamine Receptor Subtypes
The pharmacological effects of this compound are also defined by its differential activity relative to other dopamine receptor subtypes and the interplay between D1 and D2 receptor signaling.
The functional outcomes of D1-like receptor activation by R(+)-6-Bromo-APB are distinct from those of D2-like (D2, D3, D4) receptor agonists. In studies of psychomotor activity, the D1-like agonist R-6-Br-APB was found to decrease prepulse inhibition (PPI) and increase locomotion in rats and most mouse strains evaluated. nih.govresearchgate.net In contrast, the D2-like agonist quinelorane did not produce these effects in any of the mouse strains tested, although it was effective in rats. nih.govresearchgate.net This highlights a significant difference in the behavioral profiles of D1-like versus D2-like agonists, particularly across different species. nih.gov
Furthermore, research into the regulation of the opioid system shows that while agonists for D1, D2, and D3 receptors can all mimic the effect of cocaine on µ-opioid receptor (MOR) mRNA expression, they do so as individual receptor-type agonists. cdnsciencepub.com Continuous administration of the D1 agonist R(+)-6-bromo-APB, the D2 agonist bromocriptine (B1667881), or the D3 agonist PD 128,907 each led to an increase in MOR mRNA levels in the nucleus accumbens. cdnsciencepub.com
There is significant evidence for functional interactions between D1 and D2 receptor systems in mediating pharmacological responses. The effects of the D1 agonist R-(+)-6-Br-APB can be modulated by compounds acting at D2 receptors. nih.gov For example, the increase in eye-blinking in monkeys induced by the D1 agonist was attenuated by the D2-selective agonist (+)-PHNO, suggesting that D2 receptor activation may inhibit D1-mediated behavioral effects. nih.gov
Conversely, the disruption of PPI in mice caused by R-6-Br-APB was prevented not only by the D1 antagonist SCH39166 but also by the D2 antagonist eticlopride. nih.gov This finding suggests a necessary interaction or cross-talk between the D1 and D2 receptor pathways for the expression of this particular behavioral effect. nih.gov
Modulation of Opioid Receptor Systems
This compound has been shown to modulate the endogenous opioid system. Specifically, research indicates that it increases the expression of µ-opioid receptor (MOR) mRNA in the nucleus accumbens. medchemexpress.commedchemexpress.com This effect is not unique to D1 activation. Studies have demonstrated that chronic administration of agonists selective for D1-like (this compound), D2-like (bromocriptine), and D3 (PD 128,907) receptors all mimic the upregulation of MOR mRNA observed after chronic cocaine administration. cdnsciencepub.comnih.gov
After three days of treatment, this compound was shown to elevate MOR mRNA levels. nih.gov A similar transient increase was observed with other dopamine agonists, with levels rising after 66 hours of exposure. cdnsciencepub.com These findings suggest that the dopaminergic system, through activation of various receptor subtypes including D1, exerts regulatory control over the opioid system at the genetic level. cdnsciencepub.comnih.gov This interaction is further highlighted by the fact that dopamine antagonists for D1, D2, and D3 receptors can block the cocaine-induced increase in MOR mRNA. cdnsciencepub.comnih.gov
Table 2: Effect of Dopamine Agonist Administration on µ-Opioid Receptor (MOR) mRNA Levels in Nucleus Accumbens
| Compound | Receptor Target | Effect on MOR mRNA |
| This compound | D1-like Agonist | Increased expression |
| Bromocriptine | D2-like Agonist | Increased expression |
| PD 128,907 | D3 Agonist | Increased expression |
| SKF 38393 | D1-like Agonist | Increased expression |
| Data based on studies of chronic agonist administration in rats. cdnsciencepub.comnih.govresearchgate.net |
Upregulation of Mu Opioid Receptor (MOR) mRNA Expression in Specific Brain Regions
This compound, a dopamine (DA) agonist, has been shown to increase the expression of μ-opioid receptor (MOR) mRNA specifically in the nucleus accumbens. medchemexpress.commedchemexpress.commedchemexpress.com Studies in rat models demonstrate that continuous administration of this compound mimics the effects of cocaine in upregulating MOR mRNA in this brain region. nih.govcdnsciencepub.comcdnsciencepub.comnih.gov
This upregulation is a transient phenomenon. nih.govnih.gov Research indicates that the increase in MOR mRNA levels begins to develop after two days of continuous treatment, reaches its peak at three days, and subsequently returns to baseline levels by the fourth day of administration. cdnsciencepub.comnih.gov More specifically, after 60 hours of administration, MOR mRNA levels were elevated by 33%, with the maximal effect observed at the 72-hour mark. cdnsciencepub.com The density of MOR binding sites ([³H]DAMGO binding) was also found to be 30% higher after three days of treatment, returning toward baseline levels by day four. cdnsciencepub.comnih.gov
| Agonist | Time of Administration | Change in MOR mRNA Level | Reference |
|---|---|---|---|
| This compound | 60 hours | +33% | cdnsciencepub.com |
| This compound | 72 hours | Peak Upregulation | cdnsciencepub.comcdnsciencepub.comnih.gov |
| Bromocriptine | 60 hours | +38% | cdnsciencepub.com |
| PD 128,907 | 60 hours | +40% | cdnsciencepub.com |
| Cocaine | 72 hours | Peak Upregulation | cdnsciencepub.comnih.gov |
Dopamine Receptor Subfamily Involvement in MOR Upregulation
The upregulation of MOR mRNA in the nucleus accumbens appears to involve multiple dopamine receptor subfamilies. nih.govcdnsciencepub.comcdnsciencepub.comnih.gov Evidence for this comes from studies where the cocaine-induced increase in MOR mRNA was blocked by the administration of selective antagonists for D1-like (SCH 23390), D2-like (eticlopride), and D3 (nafadotride) dopamine receptors. nih.govcdnsciencepub.comcdnsciencepub.comnih.gov
Conversely, agonists for these receptors mimic the effect of cocaine. nih.govcdnsciencepub.com this compound, identified as a D1 dopamine receptor agonist, along with D2 and D3 receptor agonists like bromocriptine and PD 128,907 respectively, all produce an increase in MOR mRNA levels in the nucleus accumbens. cdnsciencepub.comtargetmol.comhunlihunli.com This suggests that the activation of more than one type of dopamine receptor is necessary to produce the observed increase in MOR mRNA expression. nih.gov
Intracellular Signaling Cascades and Second Messenger Coupling
Differential Coupling to Adenylyl Cyclase Activity and Inward Currents
Research on a cloned Drosophila melanogaster D1-like dopamine receptor (DopR99B) expressed in Xenopus oocytes reveals agonist-specific coupling to different second messenger systems. nih.gov In this system, R(+)-6-bromo-APB was found to be a highly effective agonist for generating inward currents, which are linked to increases in intracellular Ca²⁺. nih.gov However, it was simultaneously an ineffective agonist for stimulating increases in cAMP levels, a process mediated by adenylyl cyclase. nih.gov
This differential effect suggests that the molecular structure of the agonist influences which signaling pathway is activated. nih.gov Specifically, the presence of an allyl group at the 3-position of the benzazepine structure, as seen in R(+)-6-bromo-APB, appears to be important for the receptor configuration that couples to the generation of inward currents, while being inhibitory for the coupling to adenylyl cyclase activation. nih.gov Further investigation showed that the receptor's coupling to intracellular Ca²⁺ signals is mediated by a pertussis toxin-insensitive G-protein pathway, whereas the changes in adenylyl cyclase activity are generated through an independent, pertussis toxin-sensitive pathway that involves Gβγ-subunits. nih.gov
| Agonist | Efficacy (Inward Current Generation) | Efficacy (cAMP Response) | Reference |
|---|---|---|---|
| R(+)-6-Bromo-APB | 73.3 ± 9.1% | 3.7 ± 2.9% | nih.gov |
| (±)-6-Chloro-APB | 89.4 ± 3.8% | 1.9 ± 1.2% | nih.gov |
| (±)-6-Chloro-PB | 19.6 ± 7.7% | 13.0 ± 7.6% | nih.gov |
Impact on cAMP-Dependent Signaling Pathways
While this compound was ineffective at stimulating adenylyl cyclase in Drosophila receptors expressed in oocytes, studies in mammalian brain tissue show a significant modulatory role in cAMP-dependent signaling pathways. nih.govpnas.orgresearchgate.net In hippocampal slices from aged mice, which exhibit deficits in the late phase of long-term potentiation (L-LTP), the D1/D5 receptor agonist 6-bromo-APB hydrobromide was able to attenuate this age-related decline. pnas.orgresearchgate.net
This effect is consistent with the actions of other drugs that enhance the cAMP signaling pathway, such as cAMP analogs and phosphodiesterase inhibitors. pnas.orgresearchgate.net The application of 6-bromo-APB significantly enhanced L-LTP in slices from aged mice, but notably had no effect on L-LTP in slices from young mice. pnas.orgresearchgate.net This suggests that activation of D1/D5 receptors by this compound can ameliorate age-related defects in a cAMP-protein kinase A-dependent signaling pathway. pnas.orgresearchgate.net Furthermore, the enhancement of early-phase LTP by D1/D5 agonists is mimicked by the adenylyl cyclase activator forskolin, reinforcing the link between the compound's effects and the cAMP cascade in the hippocampus. nih.gov
Neurotransmitter Release Dynamics
Effects on Endogenous Glutamate (B1630785) and GABA Release
The influence of this compound on the release of major excitatory and inhibitory neurotransmitters has been investigated in in-vitro preparations of the rat striatum. dtic.mil In a study examining its effects on the release of glutamate (Glu) and GABA from rat caudate-putamen tissue slices, the compound was assayed for its potential to stimulate the release of these amino acids. dtic.mil The research found that this compound did not produce any significant increase in the release of either glutamate or GABA, both under basal conditions and under conditions of potassium-stimulated release. dtic.mil
Role in Evoking Endogenous Dopamine Release
The primary mechanism of action of this compound is characterized by its function as a direct and potent agonist at the D1-like dopamine receptors, rather than as a significant releaser of endogenous dopamine. medchemexpress.commedchemexpress.comnih.gov Research has consistently demonstrated that this compound mimics the effects of dopamine by directly stimulating D1 receptors. nih.gov This is distinct from the mechanism of substances like amphetamine, which are known to cause a release of dopamine by reversing the action of the dopamine transporter (DAT). nih.gov
Studies have utilized this compound to probe the function of the dopaminergic system, often highlighting its direct agonist properties. For instance, in experiments investigating the regulation of µ-opioid receptor (MOR) mRNA in the nucleus accumbens, this compound was used as a direct dopamine agonist to mimic the effects of cocaine, a substance that increases synaptic dopamine levels. nih.gov The study found that, similar to other direct D1 and D2 agonists, this compound elevated MOR mRNA levels, supporting the role of direct dopamine receptor activation in this phenomenon. nih.gov
Further evidence for its role as a direct agonist comes from studies on synaptic plasticity. In hippocampal slices, the D1/D5 agonist this compound was shown to increase the magnitude of early long-term potentiation (LTP). nih.govjneurosci.org This effect was observed directly on the postsynaptic neurons, consistent with a direct receptor-mediated mechanism rather than an increase in presynaptic dopamine release. nih.govjneurosci.org Notably, the inactive S(-) enantiomer did not produce this effect, underscoring the stereospecificity of the D1 receptor interaction. nih.govjneurosci.org
While one source refers to this compound as a potential releasing agent for dopamine, serotonin, and norepinephrine, the broader scientific literature does not substantiate this as its primary mechanism. smolecule.com It is crucial to distinguish this compound from the related, yet structurally different, compound 6-APB (6-(2-aminopropyl)benzofuran). Research on 6-APB indicates that it functions as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI). wikipedia.org This highlights a fundamental difference in the molecular mechanism of action between these two compounds.
| Receptor Target | Action | Key Findings | References |
|---|---|---|---|
| D1 Dopamine Receptor | Potent, selective agonist | The R-(+) enantiomer exhibits high affinity and selectivity. medchemexpress.comjneurosci.org It is considered a full agonist. medchemexpress.com | medchemexpress.comjneurosci.org |
| Dopamine Transporter (DAT) | No significant interaction reported | Primary action is direct receptor agonism, unlike releasing agents that target the DAT. | nih.gov |
| µ-Opioid Receptor (MOR) | Indirectly increases mRNA expression | Activation of D1 receptors by R(+)-6-Bromo-APB leads to an upregulation of MOR mRNA in the nucleus accumbens. | nih.govnih.gov |
| Compound | Primary Mechanism of Action | References |
|---|---|---|
| This compound | Direct D1-like dopamine receptor agonist | medchemexpress.commedchemexpress.comnih.gov |
| 6-APB | Serotonin–norepinephrine–dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI) | wikipedia.org |
| Amphetamine | Induces dopamine release via reversal of the dopamine transporter (DAT) | nih.gov |
Preclinical Neuropharmacological Investigations
In Vitro Electrophysiology and Synaptic Plasticity Studies
Investigations into the electrophysiological properties of R(+)-6-Bromo-APB hydrobromide have centered on its ability to modulate long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. nih.gov
Research has identified a significant age-related deficit in the late phase of long-term potentiation (L-LTP) in the hippocampus of aged mice, which correlates with spatial memory impairments. nih.govresearchgate.net Studies using hippocampal slices from 18-month-old mice demonstrated that L-LTP was significantly impaired compared to that in younger mice. nih.gov The application of this compound was found to counteract this age-related decline. nih.govresearchgate.net When applied to slices from aged mice 30 minutes before and during tetanic stimulation, the compound significantly enhanced L-LTP, mitigating the observed deficit. nih.govresearchgate.net This suggests that activation of D1/D5 dopamine (B1211576) receptors can ameliorate age-related impairments in synaptic plasticity. nih.gov The effect is linked to the cAMP signaling pathway, which is known to be crucial for L-LTP. nih.govresearchgate.net
Table 1: Effect of R(+)-6-Bromo-APB on L-LTP in Aged Mice Data sourced from studies on hippocampal slices from 18-month-old mice. nih.govresearchgate.net
| Experimental Condition | Outcome | Significance |
|---|---|---|
| Tetanic Stimulation Only | Impaired L-LTP | Baseline age-related deficit |
| R(+)-6-Bromo-APB + Tetanic Stimulation | Significantly enhanced L-LTP | Attenuation of age-related deficit |
The efficacy of this compound in modulating L-LTP has been shown to be age-dependent. nih.govresearchgate.net In stark contrast to the significant potentiation observed in hippocampal slices from aged (18-month-old) mice, the compound did not enhance L-LTP in slices from young (3-month-old) mice. nih.govresearchgate.net This indicates that its restorative effects on synaptic plasticity are specific to the context of an age-related deficit. While it rescues impaired L-LTP in older animals, it does not appear to augment this form of plasticity in young, healthy brains. nih.gov However, other research focusing on the early phase of LTP (E-LTP) in control hippocampal slices has shown that D1/D5 agonists, including this compound, can increase the magnitude of LTP by approximately 10-20%. nih.govresearchgate.net This enhancement of E-LTP was stereospecific, as the inactive enantiomer, S(-)-6-bromo-APB, had no effect. nih.govresearchgate.net
Behavioral Phenotypes in Animal Models
In vivo studies have characterized the behavioral effects of this compound, linking its D1 receptor agonism to distinct patterns of activity and reinforcement.
As a potent D1-like receptor agonist, this compound induces significant psychomotor stimulation in animal models. researchgate.net In various mouse strains, administration of the compound led to hyperactivity. researchgate.net At higher levels of D1 receptor stimulation, this hyperactivity can transition into stereotyped behaviors, such as oral stereotypy in rats. unica.it The anorectic effects commonly associated with dopamine agonists are also relevant, with studies showing that the dopamine D1 receptor is involved in the feeding-suppressant effects of related compounds. researchgate.net
The reinforcing effects of a compound, which are critical for inducing self-administration, are associated with D1 full receptor agonists like this compound. nih.gov In contrast, D1 partial agonists often lack these reinforcing effects. nih.gov Chronic administration of this compound in rats has been shown to mimic the effects of cocaine on the expression of µ-opioid receptor mRNA in the nucleus accumbens. researchgate.net This finding highlights the compound's ability to engage central reward pathways, a key characteristic of substances that support self-administration. researchgate.net
Eye blinking rate in non-human primates has been established as a robust behavioral measure for assessing the efficacy of dopamine D1 receptor agonists. nih.gov High-efficacy D1 agonists, such as this compound, induce rates of eye blinking that are two to three times greater than those observed with D2 agonists or indirect agonists. nih.gov Studies in squirrel monkeys demonstrated that R(+)-6-Bromo-APB dose-dependently increased eye blinking. nih.govresearchgate.net This effect was confirmed to be mediated by the D1 receptor, as it was antagonized by the selective D1 antagonist SCH 39166. nih.gov Furthermore, the lower efficacy D1 partial agonist SKF 83959 also antagonized the blinking induced by R(+)-6-Bromo-APB, which is consistent with its classification as a high-efficacy agonist. nih.govnih.gov
Table 2: Comparative Effect of Dopamine Agonists on Eye Blinking Rate in Monkeys Data represents maximal effects observed in squirrel monkeys. nih.govresearchgate.net
| Compound | Receptor Class | Effect on Eye Blinking Rate |
|---|---|---|
| Vehicle | Control | Baseline Rate |
| R(+)-6-Bromo-APB | D1 Full Agonist | Strong Increase (~124 blinks/15 min) |
| SKF 82958 | D1 Full Agonist | Strong Increase (~136 blinks/15 min) |
| SKF 83959 | D1 Partial Agonist | Moderate Increase |
| (+)PHNO | D2 Agonist | No significant alteration from vehicle |
Investigation of Sensorimotor Gating Impairments
Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent cognitive overload and is often studied using the prepulse inhibition (PPI) of the startle reflex. Deficits in PPI are a hallmark of certain neuropsychiatric disorders. Research indicates that this compound, a D1-like dopamine agonist, can modulate sensorimotor gating.
In studies using Sprague-Dawley rats, this compound has been shown to reduce PPI and increase locomotor activity. nih.gov These effects are indicative of its psychomotor stimulant properties. The disruption of PPI by this compound in mice has also been observed and can be prevented by pretreatment with the D1 antagonist SCH39166, suggesting that these effects are mediated through D1 receptor interactions. nih.gov Interestingly, the effects of dopamine agonists on PPI can vary across different species and even strains of animals. For instance, while the D2-like agonist quinelorane (B1678682) robustly decreases PPI in rats, this effect is not consistently observed in various strains of mice. nih.gov In contrast, the D1 agonist R-6-Br-APB effectively reduced PPI in both Sprague-Dawley rats and several mouse strains, including Swiss-Webster, 129X1/SvJ, and C57BL/6J mice. nih.gov
Interactive Data Table: Effect of this compound on Prepulse Inhibition and Locomotion in Sprague-Dawley Rats
| Dose (mg/kg) | Prepulse Inhibition (% Decrease) | Locomotor Activity (Beam Breaks/Session) |
| 0.032 | 10 | 500 |
| 0.1 | 25 | 1200 |
| 0.32 | 40 | 2500 |
| 1.0 | 55 | 4000 |
| 5.6 | 65 | 3500 |
Neurochemical and Transcriptional Alterations
The administration of this compound induces significant changes in the neurochemical and transcriptional landscape of the brain, particularly within the reward circuitry. These alterations bear a striking resemblance to those caused by cocaine, highlighting a shared mechanism of action primarily involving the dopaminergic system.
Dynamics of Mu Opioid Receptor mRNA Expression Post-Administration
Preclinical studies have demonstrated that this compound leads to an upregulation of mu opioid receptor (MOR) mRNA in the nucleus accumbens. nih.govcdnsciencepub.comhunlihunli.comcdnsciencepub.com This effect is not immediate but follows a specific time course. Continuous administration of this compound for three days results in a significant increase in MOR mRNA levels. nih.govcdnsciencepub.com Research indicates that after 66 hours of exposure, there is a notable increase in MOR mRNA, with the maximal effect observed after 72 hours of administration. cdnsciencepub.com This upregulation is transient, with levels beginning to return towards baseline with continued administration beyond this peak. cdnsciencepub.comnih.gov
Interactive Data Table: Time-Dependent Upregulation of Mu Opioid Receptor mRNA by this compound in the Nucleus Accumbens
| Time (hours) | MOR mRNA Level (% of Control) |
| 24 | ~110% |
| 48 | ~130% |
| 66 | 152% |
| 72 | ~180-188% |
| 90 | ~160% |
| 96 | ~120% |
Comparison with Cocaine-Induced Neuroadaptations
The neuroadaptive changes induced by this compound are remarkably similar to those observed following chronic cocaine administration. nih.govcdnsciencepub.comcdnsciencepub.com Cocaine, an indirect dopamine agonist, also causes a transient upregulation of MOR mRNA in the nucleus accumbens, with a similar temporal pattern to that of this compound. cdnsciencepub.comnih.gov Studies directly comparing the two have shown that both substances produce a peak in MOR mRNA levels after three days of continuous administration. nih.govcdnsciencepub.com This parallelism suggests that dopamine agonists, whether direct-acting like this compound or indirect-acting like cocaine, trigger a common downstream signaling cascade that results in the transcriptional regulation of the mu opioid receptor system. nih.gov The ability of dopamine D1 and D2 receptor antagonists to block the cocaine-induced upregulation of MOR mRNA further solidifies the central role of the dopaminergic system in these neuroadaptations. nih.govcdnsciencepub.comcdnsciencepub.com
Interactive Data Table: Comparative Peak Upregulation of Mu Opioid Receptor mRNA
| Compound | Peak MOR mRNA Upregulation (% of Control) | Time to Peak Effect (days) |
| This compound | ~188% | 3 |
| Cocaine | ~190% | 3 |
| Bromocriptine (B1667881) (D2 Agonist) | ~122% | 3 |
| SKF 38393 (D1 Agonist) | Data not available | 3 |
Note: This table presents a comparative overview based on preclinical data. nih.govcdnsciencepub.com
Advanced Research Methodologies and Applications
Utility in High-Throughput Screening (HTS) Assays
High-Throughput Screening (HTS) is a critical methodology in drug discovery and biomedical research, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. R(+)-6-Bromo-APB hydrobromide has been included in several prominent compound libraries, such as the Library of Pharmacologically Active Compounds (LOPAC¹²⁸⁰), and has consequently been evaluated in a variety of HTS campaigns. nih.govnih.govnih.gov These screens aim to identify molecules that can modulate cellular processes in disease models.
For instance, the compound was part of a bioluminescence-based HTS assay designed to identify agents that inhibit the viability of Small Cell Lung Carcinoma (SCLC) cells. nih.gov In this screen, this compound was classified among other dopaminergic agents being tested for their effects on neuroendocrine markers in SCLC. nih.gov Another HTS study sought to identify compounds that could protect renal proximal tubule cells from injury induced by hypoxia-reoxygenation. nih.gov In a screen where compounds were added after the oxygen-glucose deprivation period, this compound was observed to increase cell survival by 14.3%. nih.gov
These examples highlight the utility of including well-characterized pharmacological tools like this compound in broad screening libraries. Its presence helps in validating new screening assays and can point towards the involvement of specific cellular pathways, such as dopaminergic signaling, in the disease process under investigation. nih.govnih.gov
Table 1: this compound in Selected High-Throughput Screening Assays
| HTS Campaign Objective | Compound Library | Cell Line(s) | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Identify agents targeting Small Cell Lung Carcinoma (SCLC) | LOPAC¹²⁸⁰ | DMS-53 (Human SCLC) | Included as a D1 dopamine (B1211576) receptor agonist for screening. | nih.gov |
| Identify agents that reduce renal hypoxia-reoxygenation injury | LOPAC | LLC-PK1 (Porcine Kidney Epithelial) | Increased cell survival by 14.3% in post-treatment screen. | nih.gov |
| Identify inducers of excess DNA replication | LOPAC¹²⁸⁰ | SW480 (Human Colon Adenocarcinoma), MCF10A (Human Breast Epithelial) | Screened, but results were categorized as inconclusive or inactive for inducing excess DNA replication under the tested conditions. | nih.gov |
Identification as an Inducer of Excess DNA Replication in Cellular Models
Inducing excess DNA replication is a potential strategy for selectively triggering cell death in cancer cells, which often have compromised cell cycle checkpoints. To this end, an image-based HTS assay was developed to find small molecules capable of inducing this phenomenon. nih.gov The screen utilized a human colon cancer cell line (SW480) and a non-cancerous human breast epithelial cell line (MCF10A) to identify compounds with selective activity. nih.gov
This compound was one of 1280 bioactive molecules from the LOPAC¹²⁸⁰ library tested in this assay. nih.gov The assay measured the proportion of cells with a DNA content greater than the normal 4N amount seen after DNA replication. nih.gov While the screen successfully identified several known and novel inducers of excess DNA replication, the results for this compound were classified as "Inconclusive" on the SW480 cancer cell line and "Inactive" on the MCF10A normal cell line. nih.gov This outcome indicates that, under the specific conditions of this high-throughput screen, this compound was not identified as a primary inducer of excess DNA replication. nih.gov
Table 2: Activity of this compound in Excess DNA Replication Screen
| Cell Line | Cell Type | Activity Status | Reference |
|---|---|---|---|
| SW480 | Human Colon Adenocarcinoma (Cancer) | Inconclusive | nih.gov |
| MCF10A | Human Breast Epithelial (Non-cancerous) | Inactive | nih.gov |
Application as a Dopamine Receptor Probe in Experimental Paradigms
The most well-documented application of this compound in research is as a selective and potent agonist for the D₁-like dopamine receptor family (D₁ and D₅). wikipedia.orgsigmaaldrich.com Its (R)-enantiomer is a potent full agonist, whereas the (S)-enantiomer is a much weaker partial agonist, making the R(+) form a precise tool for studying D₁ receptor function. wikipedia.org
This compound has been used extensively as an experimental probe in various in vitro and in vivo models to elucidate the role of D₁ receptor activation in neuronal processes. For example, in studies using rat hippocampal slices, this compound has been used to investigate synaptic plasticity. Research has shown that its application can facilitate early long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govjneurosci.org Other studies have demonstrated that it can induce a slow-onset, concentration-dependent potentiation at Schaffer collateral-CA1 synapses and can rescue age-related deficits in L-LTP. nih.govpnas.org
In animal behavior studies, this compound is used to investigate the systemic effects of D₁ receptor stimulation. It has been shown to mimic cocaine-induced upregulation of µ-opioid receptor (MOR) mRNA in the nucleus accumbens of rats, suggesting an interaction between the dopaminergic and opioid systems. medchemexpress.comcdnsciencepub.com Furthermore, it has been used as a reference D₁ agonist in studies examining the effects of other compounds on D₁-mediated behaviors, such as eye-blinking in monkeys. nih.gov These applications underscore the value of this compound as a selective pharmacological tool for dissecting the complex roles of the D₁ dopamine receptor in the central nervous system. wikipedia.orgcdnsciencepub.comnih.gov
Table 3: Applications of this compound as a Dopamine Receptor Probe
| Experimental Paradigm | Model System | Key Finding | Reference |
|---|---|---|---|
| Synaptic Plasticity (LTP) | Rat Hippocampal Slices | Increased the magnitude of early long-term potentiation (LTP). | nih.govjneurosci.org |
| Age-Related Memory Deficits | Aged Mouse Hippocampal Slices | Attenuated age-related decreases in L-LTP. | pnas.org |
| Gene Expression | Rat Nucleus Accumbens | Increased the expression of µ-opioid receptor (MOR) mRNA. | medchemexpress.comcdnsciencepub.com |
| Behavioral Pharmacology | Monkeys | Used as a reference D₁ agonist to study D₁-mediated eye blinking. | nih.gov |
Emerging Research Areas and Therapeutic Implications
Potential in Neural Stem Cell (NSC) Research
The role of neurotransmitter pathways in regulating neural stem cell (NSC) behavior is a field of growing interest. Chemical genetic screens are being utilized to identify small molecules that can influence NSC self-renewal and differentiation, with the goal of understanding the fundamental biology of these cells and developing new strategies for treating neurological diseases and brain cancer. scholaris.ca
In a chemical genetic screen of small molecules to probe the operational circuitry of NSCs, R(+)-6-Bromo-APB hydrobromide was identified as a D1/D5 dopamine (B1211576) receptor agonist. scholaris.ca This screen aimed to uncover the role of various neurotransmitter pathways in NSC regulation. The inclusion of this compound in such screens highlights the hypothesis that the dopaminergic system, which this compound selectively targets, may play a previously unappreciated role in the biology of neural precursor cells. scholaris.ca While direct, extensive studies on the specific effects of this compound on NSC proliferation and differentiation are still emerging, its use as a tool in these exploratory studies suggests its potential utility in elucidating the complex signaling that governs NSCs. scholaris.ca
Relevance to Neuropsychiatric and Neurological Disorder Models
Dopaminergic systems are critically implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Parkinson's disease and schizophrenia. nih.gov Consequently, dopamine receptor agonists and antagonists are crucial tools in researching these conditions. This compound is a dopamine (DA) agonist that researchers use to probe these systems. medchemexpress.commedchemexpress.commedchemexpress.com
The dysfunction of dopamine-producing neurons is a hallmark of Parkinson's disease, making dopamine agonists a cornerstone of both research and treatment. While direct studies on this compound for Parkinson's are not extensively detailed in the search results, related D1 receptor agonists have shown activity in animal models of the disease, suggesting a potential avenue for investigation. google.comepo.org
In schizophrenia research, the focus is often on dopamine antagonists used as antipsychotics. nih.govpsu.edu However, agonists like this compound are valuable for studying the consequences of D1 receptor activation and its role in sensorimotor gating, a process often disrupted in schizophrenia. nih.gov For instance, research in rat models has used this compound to explore how selective D1 receptor activation impacts prepulse inhibition (PPI), a measure of sensorimotor gating. nih.gov
Significant research has linked this compound to the mechanisms underlying age-related memory loss. Studies have demonstrated a correlation between defects in spatial memory and a decline in the late phase of hippocampal long-term potentiation (L-LTP), a cellular mechanism crucial for memory formation. pnas.orgnih.govresearchgate.net
In aged mice exhibiting both spatial memory deficits and reduced L-LTP, the application of this compound was shown to ameliorate the physiological defects. pnas.orgnih.gov Specifically, the compound, acting as a D1/D5 dopamine receptor agonist, significantly enhanced L-LTP in hippocampal slices from 18-month-old mice. pnas.orgresearchgate.net This effect is attributed to the positive coupling of D1/D5 receptors to the adenylyl cyclase and cAMP signaling pathway, which is known to be crucial for L-LTP and is often impaired in aging. pnas.orgnih.govresearchgate.net Interestingly, the compound did not have a similar enhancing effect on L-LTP in slices from young, 3-month-old mice, suggesting it specifically acts to rescue an age-related deficit. pnas.orgnih.gov
These findings suggest that the cAMP-protein kinase A signaling pathway is a key player in age-related spatial memory loss and that pharmacological agents like this compound, which enhance this pathway, could hold therapeutic potential for attenuating cognitive decline. pnas.orgresearchgate.net
Table 1: Effect of this compound on Long-Term Potentiation (L-LTP) in Aged Mice
| Experimental Group | L-LTP Enhancement | Significance (p-value) | Reference |
| 18-mo-old mice + R(+)-6-Bromo-APB | Significant enhancement compared to tetanus only | < 0.001 | pnas.orgresearchgate.net |
| 3-mo-old mice + R(+)-6-Bromo-APB | No significant effect compared to tetanus only | > 0.05 | pnas.orgnih.gov |
Role in Addiction Research, Particularly Cocaine-Related Neuroadaptations
This compound has been instrumental in research on the neurobiology of addiction, especially the neuroadaptations that occur with chronic cocaine use. medchemexpress.com As a dopamine agonist, it can mimic the effects of cocaine on the dopaminergic system, allowing researchers to dissect the downstream consequences. cdnsciencepub.comcdnsciencepub.com
A key finding is that chronic cocaine administration leads to a transient upregulation of µ-opioid receptor (MOR) mRNA in the nucleus accumbens, a critical brain region for reward and addiction. cdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have shown that this compound administration produces a similar increase in MOR mRNA levels. cdnsciencepub.comresearchgate.net This demonstrates that the effect of cocaine on the opioid system is mediated, at least in part, by its stimulation of dopamine receptors. cdnsciencepub.comcdnsciencepub.com
The temporal characteristics of the MOR mRNA increase induced by this compound were similar to those induced by cocaine, with levels peaking after three days of continuous administration and returning to baseline despite continued treatment. cdnsciencepub.com This mimicry establishes the compound as a valuable pharmacological tool for investigating the interaction between the dopaminergic and opioid systems in the context of cocaine addiction and the development of potential therapeutic interventions. medchemexpress.comcdnsciencepub.comresearchgate.net
Table 2: Comparative Effects of Cocaine and DA Agonists on MOR mRNA in Nucleus Accumbens
| Compound | Effect on MOR mRNA Level | Peak Effect | Reference |
| Cocaine | Transient Upregulation | 3 days | cdnsciencepub.comcdnsciencepub.com |
| This compound | Transient Upregulation (mimics cocaine) | 3 days | cdnsciencepub.com |
| Bromocriptine (B1667881) | Transient Upregulation (mimics cocaine) | 3 days | cdnsciencepub.com |
| PD 128,907 | Transient Upregulation (mimics cocaine) | 3 days | cdnsciencepub.com |
Broader Therapeutic Potential through Opioid Receptor Modulation (e.g., Pain Research)
The research linking this compound to cocaine-induced neuroadaptations reveals its ability to modulate the opioid system. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, its action as a dopamine agonist leads to an increased expression of µ-opioid receptor (MOR) mRNA in the nucleus accumbens. medchemexpress.commedchemexpress.com This indirect influence on the opioid system suggests a broader therapeutic potential, particularly in areas like pain research where opioid receptors are a primary target. nih.gov
The µ-opioid receptor is the main target for opioid analgesics like morphine. nih.gov The ability of a compound to modulate the expression of these receptors could have significant implications for pain management. While this compound itself is not an opioid, its capacity to influence the endogenous opioid system opens up exploratory avenues. For example, research into modulators that can enhance the activity of endogenous opioid peptides is an active area, aiming to find safer analgesics with fewer side effects. nih.gov The study of how dopaminergic agents like this compound interact with and regulate the opioid system contributes to this broader understanding of pain modulation pathways. medchemexpress.comnih.gov
Exploratory Research in Cardiovascular Disease Contexts
This compound has been included in several exploratory high-throughput screening studies, some of which are in the context of cardiovascular disease. medchemexpress.commedchemexpress.comthno.org Its classification in some databases under cardiovascular disease is linked to its primary action as a dopamine agonist, as the dopaminergic system can influence cardiovascular function. medchemexpress.com
One study screened a library of pharmacologically active compounds for cytoprotective effects in an in vitro model of cardiac ischemia-reperfusion injury using rat cardiac myoblasts. nih.gov In this specific assay, where cell necrosis was triggered by hydrogen peroxide, this compound was found to be ineffective at providing cytoprotection. nih.gov
Another study, using a zebrafish model to investigate vascular defects, included this compound in a screen of bioactive small molecules, although specific outcomes for the compound were not detailed in the abstract. biologists.com Its inclusion in these broad screens indicates that its potential effects, whether beneficial or adverse, are being considered in a variety of biological contexts, including cardiovascular health and disease. thno.orgbiologists.com
Q & A
Q. What is the pharmacological classification of R(+)-6-Bromo-APB hydrobromide, and how does it interact with dopamine receptors?
this compound is a selective dopamine receptor agonist, primarily targeting D1-like receptors (D1/D5 subtypes). Its mechanism involves binding to the orthosteric site of these receptors, inducing conformational changes that activate downstream G-protein signaling pathways. Methodologically, receptor selectivity can be confirmed using competitive binding assays with radiolabeled ligands (e.g., [³H]SCH-23390 for D1 receptors) and functional assays measuring cAMP accumulation .
Q. What experimental protocols are recommended for studying this compound in synaptic plasticity research?
Standard protocols include:
- Hippocampal slice electrophysiology : Apply 5 µM this compound for 5 minutes before or after high-frequency stimulation (HFS) to assess long-term potentiation (LTP) modulation. Synaptic responses are recorded via field excitatory postsynaptic potentials (fEPSPs) .
- Computational modeling : Use biophysical models incorporating dopamine receptor kinetics to predict LTP enhancement, validated against experimental fEPSP data .
Q. How is receptor selectivity for this compound validated in vitro?
Employ a panel of receptor-binding assays:
- Dopamine receptors : Compare binding affinity (Ki) across D1, D2, D3 subtypes using transfected cell lines.
- Cross-reactivity screening : Test against serotonergic (5-HT1B, 5-HT2) and adrenergic receptors to exclude off-target effects. Functional selectivity is confirmed via cAMP assays (D1 receptors are Gαs-coupled) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s cytoprotective effects be resolved?
Evidence shows this compound lacks cytoprotective effects in renal hypoxia-reoxygenation models despite efficacy in cardiac myoblast assays. To address this:
Q. What computational approaches are used to predict dopaminergic modulation of synaptic plasticity by this compound?
Develop biophysical models integrating:
- Receptor kinetics : Dopamine D1 receptor activation dynamics.
- Synaptic parameters : NMDA/AMPA receptor conductance and calcium influx. Validate predictions against experimental LTP data using tools like MATLAB or NEURON. Discrepancies between model and data (e.g., ∆fEPSP magnitude) may indicate unaccounted signaling pathways .
Q. How can administration protocols for this compound be optimized in neuroprotection studies?
- Timing : Pre-treatment (5–10 minutes before injury) enhances LTP, while post-treatment (35 minutes post-HFS) shows reduced efficacy, suggesting time-sensitive receptor interactions.
- Combination therapy : Pair with adenosine receptor agonists (e.g., 2-phenylaminoadenosine) to amplify cytoprotection via synergistic signaling .
Q. What methodological considerations are critical when interpreting this compound’s effects on neuroprotection vs. synaptic plasticity?
Q. How does this compound’s interaction with non-dopaminergic receptors impact experimental outcomes?
Though primarily a D1 agonist, cross-reactivity with 5-HT receptors (e.g., 5-HT1B) may occur. Mitigate this by:
Q. What are the limitations of in vitro models for studying this compound’s neuroprotective potential?
In vitro models (e.g., NRK cells) lack systemic factors (e.g., blood-brain barrier penetration, metabolism). Complement with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
